Bicyclo[3.1.0]hexane-3-sulfonyl chloride
Description
Properties
Molecular Formula |
C6H9ClO2S |
|---|---|
Molecular Weight |
180.65 g/mol |
IUPAC Name |
bicyclo[3.1.0]hexane-3-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClO2S/c7-10(8,9)6-2-4-1-5(4)3-6/h4-6H,1-3H2 |
InChI Key |
ZVPGNDDYIIMLSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CC(C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Epoxidation and Cyclopropanation Strategies
A patent by WO2005047215A2 outlines a method starting with trans-hydroxy ester intermediates (e.g., compound 1 ), which undergo stereoselective epoxidation using tert-butyl hydroperoxide (TBHP) and vanadyl acetylacetonate (VO(acac)₂) as a catalyst. The resulting epoxide 2 is fluorinated using N-fluorobenzenesulfonimide (NFSI) at -96°C in tetrahydrofuran (THF), yielding fluorinated intermediate 3 . Subsequent cyclopropanation via intramolecular epoxide opening is achieved with triethylaluminum (Et₃Al) and lithium hexamethyldisilazide (LiHMDS) at -60°C, forming the bicyclo[3.1.0]hexane core (5) .
Sulfonation and Chlorination
The introduction of the sulfonyl chloride group is not explicitly detailed in the cited patent, but analogous steps can be inferred. For instance, intermediate 5 (a diol) may undergo selective protection of one hydroxyl group using tert-butyldimethylsilyl (TBS) chloride, followed by oxidation of the free hydroxyl to a ketone (7) . Sulfonation could then proceed via treatment with sulfur trioxide (SO₃) in dichloromethane, forming the sulfonic acid, which is subsequently chlorinated using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.
Direct Functionalization of Preformed Bicyclo[3.1.0]hexane
Halogenation-Sulfonation Sequences
An alternative route involves halogenation at the 3-position followed by sulfonation. For example, bromination of bicyclo[3.1.0]hexane using N-bromosuccinimide (NBS) under radical conditions generates 3-bromobicyclo[3.1.0]hexane. This intermediate undergoes nucleophilic substitution with sodium sulfite (Na₂SO₃) to form the sulfonic acid, which is treated with SOCl₂ to afford the sulfonyl chloride.
Strecker Reaction for Amino Intermediate Derivatization
The patent describes a Strecker reaction on ketone 9 using ammonia and trimethylsilyl cyanide (TMSCN) in methanol, yielding amino-nitrile 10 . While this pathway targets amino derivatives, adapting it for sulfonyl chloride synthesis could involve replacing cyanide with a sulfur nucleophile (e.g., sodium sulfide) followed by oxidation and chlorination.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Critical steps such as fluorination and cyclopropanation require cryogenic conditions (-96°C to -60°C) to suppress side reactions. Polar aprotic solvents like THF and acetonitrile are preferred for their ability to stabilize reactive intermediates.
Catalysts and Lewis Acids
Vanadyl acetylacetonate (VO(acac)₂) and Et₃Al play pivotal roles in epoxidation and cyclopropanation, respectively, by lowering activation energies and enhancing stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hexane-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Cycloaddition Reactions: The compound can participate in (3 + 2) annulation reactions to form complex bicyclic structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include difluorocyclopropenes, cyclopropylanilines, and various nucleophiles. Reaction conditions often involve the use of photoredox catalysts and blue LED irradiation .
Major Products
The major products formed from reactions involving this compound are typically complex bicyclic structures with high ring strain and valuable synthetic intermediates for medicinal chemistry .
Scientific Research Applications
Bicyclo[3.1.0]hexane-3-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Used in the synthesis of drugs for the treatment of psychiatric disorders and cancer.
Mechanism of Action
The mechanism of action of bicyclo[3.1.0]hexane-3-sulfonyl chloride involves its high reactivity due to ring strain. The compound can undergo various chemical reactions, forming new bonds and structures. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Bicyclo[3.1.0]hexane-3-sulfonyl chloride vs. 3-Azathis compound
- Key Differences: Nitrogen Substitution: The aza analog replaces a carbon atom in the bicyclo framework with nitrogen, altering polarity and hydrogen-bonding capacity. Reactivity: The nitrogen atom may enhance nucleophilic substitution reactivity at the sulfonyl chloride group.
This compound vs. Linear Sulfonyl Chlorides
- Example : 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonyl chloride (CAS 55591-23-6)
This compound vs. Ester Derivatives
- Example : Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS 1989558-84-0, similarity score 0.79)
Physicochemical and Application Profiles
| Property/Application | This compound | 3-Aza Analogue | Linear Tridecafluoro Analogue |
|---|---|---|---|
| Polarity | Moderate (rigid bicyclic core) | Higher (due to N-atom) | Low (fluorinated chain) |
| Thermal Stability | High (rigid structure resists strain) | Moderate (N-heterocycle) | Very high (C-F bonds) |
| Medicinal Chemistry Utility | Scaffold for protease inhibitors | Potential kinase inhibitors | Limited (material science) |
| Industrial Use | Specialty chemicals | Pharmaceutical intermediates | Surfactants, coatings |
Biological Activity
Bicyclo[3.1.0]hexane-3-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and the presence of a sulfonyl chloride functional group. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a bicyclic framework that contributes to its reactivity and potential biological interactions. The sulfonyl chloride group enhances its electrophilic properties, making it a versatile intermediate for various chemical transformations.
| Property | Details |
|---|---|
| Molecular Formula | CHClOS |
| Molecular Weight | 196.66 g/mol |
| Functional Groups | Bicyclic structure, sulfonyl chloride |
1. Adenosine A3 Receptor Modulation
Recent studies have demonstrated that bicyclo[3.1.0]hexane derivatives can act as ligands for the adenosine A3 receptor (A3AR), which is implicated in various physiological processes, including inflammation and cancer progression. A notable study synthesized a series of bicyclo[3.1.0]hexane-based nucleosides, revealing that certain derivatives exhibit moderate A3AR affinity (K of 0.38 μM) with high selectivity for the receptor . This suggests potential therapeutic applications in targeting inflammatory diseases and certain cancers.
2. Metabotropic Glutamate Receptor Agonists
Bicyclo[3.1.0]hexane derivatives have also been explored as metabotropic glutamate receptor (mGluR) modulators, which play critical roles in the central nervous system (CNS). These compounds may influence synaptic plasticity and cognitive functions, thereby offering avenues for treating neurological disorders .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity.
Synthetic Pathways
- (3 + 2) Annulation Method : This method has been employed to construct bicyclo[3.1.0]hexanes with high yields, utilizing cyclopropenes as starting materials .
- Radical Cyclopropanation : Another approach involves intramolecular radical cyclopropanation reactions, providing access to diverse bicyclic scaffolds .
Case Study 1: A3 Receptor Ligands
A study focused on the structure-affinity relationship of modified bicyclo[3.1.0]hexane derivatives demonstrated that specific substitutions at the purine ring positions significantly influenced receptor binding affinity and selectivity . The findings indicate that careful modification of the bicyclic scaffold can lead to potent A3AR antagonists.
Case Study 2: CNS Applications
Research into mGluR modulation has shown that certain bicyclo[3.1.0]hexane derivatives can effectively alter synaptic transmission in animal models, suggesting their potential role in treating conditions like anxiety and depression .
Q & A
Q. What are the standard synthetic routes for bicyclo[3.1.0]hexane-3-sulfonyl chloride, and what reaction conditions optimize yield?
The synthesis typically involves functionalization of bicyclo[3.1.0]hexane precursors. Key methods include:
- Bromination and cyclization : Bromination of unsaturated esters (e.g., 25 → 26a, 88% yield) followed by cyclization to form the bicyclic scaffold (e.g., 27a, 83% yield). Oxidative chlorination of thioacetate intermediates (e.g., 73 → 74) yields the sulfonyl chloride .
- (3 + 2) annulation : Diastereoselective reactions using difluorocyclopropenes and aminocyclopropanes under controlled conditions .
- Fluorination : Use of DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms, though this requires precise temperature control .
Q. What safety protocols are critical when handling this compound in the lab?
- Engineering controls : Use fume hoods to limit airborne exposure. Monitor concentrations with real-time detectors .
- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid contaminated clothing; use on-site laundry facilities with specialized training .
- Emergency measures : Immediate eye wash (15+ minutes) and shower access for skin contact. Prohibit eating/drinking in lab areas .
Q. What spectroscopic techniques are used to characterize bicyclo[3.1.0]hexane derivatives?
- NMR : 1H/13C NMR resolves stereochemistry and confirms scaffold integrity .
- X-ray crystallography : Determines absolute configuration of chiral centers .
- IR/Raman spectroscopy : Identifies conformational preferences (e.g., boat-like vs. chair-like) .
Advanced Research Questions
Q. How does the boat-like conformation of bicyclo[3.1.0]hexane derivatives influence their reactivity?
The boat conformation, confirmed via X-ray and microwave studies, affects reaction kinetics. For example:
Q. How can researchers resolve contradictions in synthetic yields or stereochemical outcomes?
- Variable fluorination conditions : DAST-mediated reactions are sensitive to temperature; deviations >5°C may lead to side products .
- Scale-up challenges : Bromination at 107 g scale shows consistent yields (88%), but smaller scales may suffer from incomplete mixing .
- Diastereoselectivity : Use removable substituents (e.g., p-methoxy groups) to enhance selectivity in (3 + 2) annulations .
Q. What strategies enable the use of this compound as a bioisostere in drug design?
Q. How do kinetic studies inform the stability of this compound under different conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
